molecular formula C36H58N8O11 B12635588 L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid CAS No. 921192-46-3

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid

Cat. No.: B12635588
CAS No.: 921192-46-3
M. Wt: 778.9 g/mol
InChI Key: PQYGXUHDSXJFDC-MUHLEJNBSA-N
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Description

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid is a linear heptapeptide with the sequence Phe-Ala-Lys-Thr-Leu-Ala-Glu. Its molecular formula is $ \text{C}{38}\text{H}{62}\text{N}{10}\text{O}{13} $, and its approximate molecular weight is 887.92 g/mol (calculated from standard amino acid masses). The peptide features a combination of hydrophobic (Phe, Leu, Ala), polar (Thr), and charged (Lys, Glu) residues, conferring amphipathic properties. The C-terminal glutamic acid provides a negatively charged carboxyl group, while the lysine residue contributes a positive charge at physiological pH, resulting in a net neutral charge under specific conditions.

Properties

CAS No.

921192-46-3

Molecular Formula

C36H58N8O11

Molecular Weight

778.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C36H58N8O11/c1-19(2)17-27(34(52)40-21(4)31(49)42-26(36(54)55)14-15-28(46)47)43-35(53)29(22(5)45)44-33(51)25(13-9-10-16-37)41-30(48)20(3)39-32(50)24(38)18-23-11-7-6-8-12-23/h6-8,11-12,19-22,24-27,29,45H,9-10,13-18,37-38H2,1-5H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,53)(H,44,51)(H,46,47)(H,54,55)/t20-,21-,22+,24-,25-,26-,27-,29-/m0/s1

InChI Key

PQYGXUHDSXJFDC-MUHLEJNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid derivatives and coupling reagents like DCC or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.

Scientific Research Applications

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid depends on its specific application. In general, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target peptide shares sequence homology with several bioactive peptides, though differences in residue composition and order significantly alter their properties. Key structural comparisons include:

Compound Name (Sequence) Key Residues CAS No. Structural Notes
Target Peptide (Phe-Ala-Lys-Thr-Leu-Ala-Glu) Phe, Lys, Thr, Leu, Glu N/A Neutral charge balance; lacks proline or cysteine for structural rigidity.
L-Ala-Lys-Tyr-Ile-Ala-Thr-Gln-Phe-Glu-Pro-Leu-Ala Ala, Lys, Tyr, Ile, Gln, Pro 918486-39-2 Contains Pro for rigidity; Tyr and Ile enhance hydrophobicity.
L-Leu-Gln-Asn-Phe-Thr Leu, Gln, Asn, Phe, Thr 574749-94-3 Shorter chain; Asn introduces potential glycosylation sites.
L-Tyr-Ser-Leu-Ala-Ala-Pro-Gln-Arg Tyr, Pro, Arg 138398-61-5 Proline induces kinks; Arg increases positive charge for membrane interaction.

Physicochemical Properties

The target peptide’s properties are compared below with analogues from the evidence:

Property Target Peptide CAS 918486-39-2 CAS 574749-94-3 CAS 138398-61-5
Molecular Weight ~887.92 g/mol ~1,200 g/mol (estimated) ~650 g/mol ~950 g/mol
Isoelectric Point ~6.5 (predicted) ~5.8 (predicted) ~4.9 (predicted) ~9.1 (predicted)
Solubility Moderate in water Low (hydrophobic Tyr/Ile) High (polar Asn/Thr) Low (Pro/Arg dominance)
PSA (Ų) ~250 (predicted) ~300 ~200 ~350

Biological Activity

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid is a complex peptide comprising seven amino acids. Its biological activity is of significant interest due to its potential implications in various physiological processes, including immune response modulation, neuroprotection, and metabolic regulation. This article reviews the current understanding of its biological activities, supported by data tables and case studies.

The compound's structural formula can be represented as follows:

C35H58N10O12\text{C}_{35}\text{H}_{58}\text{N}_{10}\text{O}_{12}

This formula indicates a relatively large peptide, which may contribute to its diverse biological functions.

1. Immunomodulatory Effects

Research has shown that peptides similar to this compound can exhibit immunomodulatory properties. For instance, L-alanyl-L-glutamine has been studied for its role in enhancing T-lymphocyte proliferation and cytokine production, suggesting that dipeptides can influence immune responses positively .

Table 1: Immunomodulatory Effects of Related Peptides

PeptideEffect on T-Cell ProliferationCytokine ProductionConcentration (mmol/L)
L-Alanyl-L-GlutamineIncreasedEnhanced2
L-Phenylalanyl-L-AlanineTBDTBDTBD

3. Metabolic Regulation

The metabolic effects of peptides like this compound may involve modulation of insulin sensitivity and glucose metabolism. Dipeptides have been shown to improve metabolic profiles in diabetic models by enhancing insulin signaling pathways.

Table 2: Metabolic Effects of Dipeptides

DipeptideEffect on Insulin SensitivityGlucose MetabolismStudy Reference
L-AlanylleucineImprovedEnhancedTBD
L-PhenylalanylleucineTBDTBDTBD

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Receptor Interactions : The compound may interact with specific receptors involved in immune signaling and neuronal protection.
  • Cytokine Modulation : It may enhance or inhibit the production of cytokines, thereby influencing immune responses.
  • Antioxidant Activity : Similar peptides have demonstrated antioxidant properties, reducing oxidative stress in cells.

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